molecular formula C11H23NO B075518 N,N-dibutylpropanamide CAS No. 1187-33-3

N,N-dibutylpropanamide

Cat. No.: B075518
CAS No.: 1187-33-3
M. Wt: 185.31 g/mol
InChI Key: XAROAZKXMDRYAF-UHFFFAOYSA-N
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Description

N,N-dibutylpropanamide is an organic compound belonging to the class of amides. It is characterized by the presence of a propanamide group with two butyl groups attached to the nitrogen atom. This compound has the molecular formula C11H23NO and a molecular weight of 185.306 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dibutylpropanamide can be synthesized through the reaction of propionic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of propanamide, N,N-dibutyl- involves the use of large-scale reactors where propionic acid and dibutylamine are mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation and purification processes to isolate the final product. The industrial production methods are designed to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dibutylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanamide, N,N-dibutyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound without the butyl groups.

    N,N-Dimethylpropanamide: A similar compound with methyl groups instead of butyl groups.

    N,N-Diethylpropanamide: A compound with ethyl groups instead of butyl groups.

Uniqueness

N,N-dibutylpropanamide is unique due to the presence of two butyl groups, which impart specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be effective.

Properties

CAS No.

1187-33-3

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N,N-dibutylpropanamide

InChI

InChI=1S/C11H23NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h4-10H2,1-3H3

InChI Key

XAROAZKXMDRYAF-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CC

Canonical SMILES

CCCCN(CCCC)C(=O)CC

1187-33-3

Pictograms

Corrosive; Irritant

Origin of Product

United States

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